![molecular formula C18H14F3N3O3 B2735608 (4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 478248-65-6](/img/structure/B2735608.png)
(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a trifluoromethoxy group, and a 1,2,3-triazole ring. These groups are common in many organic compounds and can confer various properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. The presence of the 1,2,3-triazole ring could introduce rigidity into the structure, potentially influencing its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy and trifluoromethoxy groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy and trifluoromethoxy groups could impact its solubility .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their potential as antiviral, antibacterial, antitubercular, and anticancer agents . In particular, the 4-methoxyphenyl-substituted triazole has shown promise in drug development. Its structural features make it an attractive pharmacophore for designing novel drugs targeting various diseases.
Anti-Inflammatory Agents
Pyrazole-based compounds, including those containing the 1,2,3-triazole ring, exhibit anti-inflammatory properties. The 4-(trifluoromethoxy)phenyl group contributes to the overall pharmacological profile. These agents can potentially mitigate inflammation-related conditions, such as arthritis and autoimmune disorders .
Antioxidant and Cytoprotective Effects
Hydrazones, a class of compounds that includes the 4-methoxyphenyl-triazole derivative, possess diverse biological activities. They exhibit antioxidant properties and may protect cells from oxidative stress. Additionally, hydrazones have been investigated for their cytoprotective effects .
Antifungal Activity
The 4-(trifluoromethoxy)phenyl moiety has been incorporated into antifungal agents. Triazole derivatives, including the compound , may inhibit fungal growth and serve as potential treatments for fungal infections .
Quantum Computational Studies
Theoretical investigations have explored the vibrational properties and electronic structure of this compound. Such studies provide insights into its behavior and interactions, aiding in drug design and optimization .
Soluble Epoxide Hydrolase Inhibition
Recent research suggests that 4-(trifluoromethoxy)phenyl-containing compounds can act as inhibitors of human soluble epoxide hydrolase (sEH). sEH inhibitors are being explored for their therapeutic potential in hypertension, renal diseases, and other health conditions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-16(17(25)12-3-7-14(26-2)8-4-12)22-23-24(11)13-5-9-15(10-6-13)27-18(19,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWEVLSYRPEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)
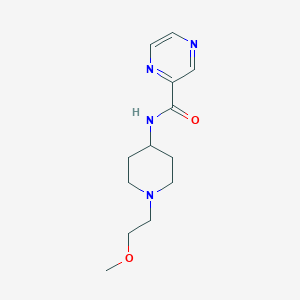
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)
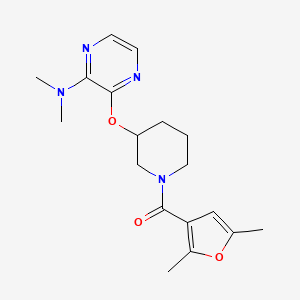

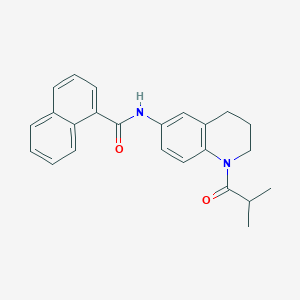
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)
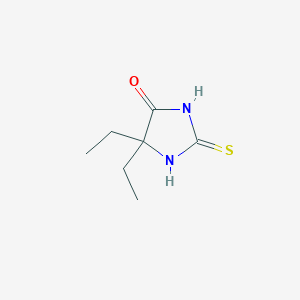
![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)
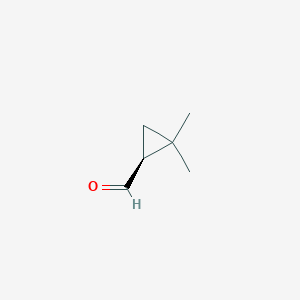


![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)